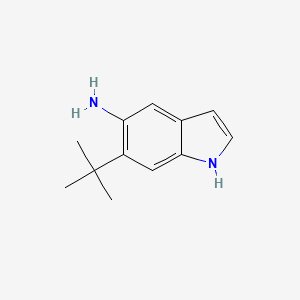

6-(Tert-butyl)-1H-indol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

6-tert-butyl-1H-indol-5-amine |

InChI |

InChI=1S/C12H16N2/c1-12(2,3)9-7-11-8(4-5-14-11)6-10(9)13/h4-7,14H,13H2,1-3H3 |

InChI Key |

QCSKZJIHHWBVLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=C2C=CNC2=C1)N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Tert Butyl 1h Indol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing granular information about the chemical environment of individual atoms. For 6-(tert-butyl)-1H-indol-5-amine, a combination of one-dimensional and two-dimensional NMR experiments facilitates the complete assignment of proton (¹H) and carbon (¹³C) signals.

High-resolution ¹H and ¹³C NMR spectra provide the foundational data for structural assignment. In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the N-H proton, the amino group protons, and the highly shielded protons of the tert-butyl group. utsouthwestern.edu The chemical shifts (δ) are influenced by the electron-donating effects of the amino and tert-butyl groups.

The ¹³C NMR spectrum offers complementary information, with each unique carbon atom in the molecule producing a distinct resonance. acs.org The chemical shifts of the carbon atoms in the indole ring are particularly informative for confirming the substitution pattern. tandfonline.com The presence of the tert-butyl group introduces a characteristic quaternary carbon signal and a signal for the three equivalent methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H (Indole) | 10.5 - 11.5 | - |

| H-2 | 7.0 - 7.2 | 122 - 125 |

| H-3 | 6.3 - 6.5 | 101 - 103 |

| H-4 | 7.3 - 7.5 | 120 - 123 |

| H-7 | 7.1 - 7.3 | 110 - 112 |

| NH₂ | 3.5 - 4.5 | - |

| C-2 | - | 122 - 125 |

| C-3 | - | 101 - 103 |

| C-3a | - | 128 - 130 |

| C-4 | - | 120 - 123 |

| C-5 | - | 138 - 140 |

| C-6 | - | 135 - 137 |

| C-7 | - | 110 - 112 |

| C-7a | - | 132 - 134 |

| C(CH₃)₃ | - | 34 - 36 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons on the indole ring, such as H-2 and H-3, and between H-4 and the N-H proton of the indole (if coupling is present).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the carbon signals corresponding to protonated carbons. For instance, the signals for H-2, H-3, H-4, and H-7 would each show a cross-peak with their corresponding carbon atoms (C-2, C-3, C-4, and C-7).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. columbia.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key expected HMBC correlations for this compound would include:

Correlations from the tert-butyl protons to C-6 and the quaternary carbon of the tert-butyl group.

Correlations from the amino protons to C-5 and potentially C-4 and C-6.

Correlations from the indole N-H proton to C-2, C-3, C-3a, and C-7a.

Variable-temperature (VT) NMR studies can provide insights into the dynamic processes occurring within the molecule, such as the rotation of the tert-butyl group. elsevierpure.comresearchgate.netmst.edu At room temperature, the rotation of the tert-butyl group is typically fast on the NMR timescale, resulting in a single, sharp singlet for the nine equivalent protons. researchgate.net As the temperature is lowered, the rate of rotation may decrease. If the rotational barrier is sufficiently high, this could lead to broadening of the tert-butyl signal and, at very low temperatures, potentially the resolution of distinct signals for the axial and equatorial methyl groups. nih.gov Analysis of the coalescence temperature and line shape can be used to determine the activation energy for this rotation. However, for a tert-butyl group attached to an aromatic ring, the barrier to rotation is generally low, and significant changes in the NMR spectrum may only be observable at extremely low temperatures.

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present. researchgate.netthermofisher.com

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Indole) | 3400 - 3500 | Stretching |

| N-H (Amine) | 3300 - 3400 | Asymmetric and Symmetric Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (tert-butyl) | 2850 - 3000 | Stretching |

| C=C (Aromatic) | 1550 - 1650 | Stretching |

| N-H (Amine) | 1580 - 1650 | Bending |

The N-H stretching vibrations of the indole and amino groups are particularly diagnostic. nih.gov The indole N-H stretch typically appears as a sharp band, while the primary amine will show two bands corresponding to symmetric and asymmetric stretching. The precise positions of these bands can be influenced by hydrogen bonding. The spectrum will also feature bands related to C-H stretching of the aromatic ring and the aliphatic tert-butyl group, as well as C=C stretching vibrations within the aromatic system. researchgate.net

Raman spectroscopy provides complementary vibrational information to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show characteristic signals for the indole ring system and the tert-butyl group. nih.govresearchgate.net

Key expected features in the Raman spectrum include:

Indole Ring Vibrations: The breathing modes of the indole ring typically give rise to strong Raman bands. The positions of these bands can be sensitive to the nature and position of substituents. uq.edu.au

C-H Vibrations: Aromatic and aliphatic C-H stretching vibrations will be present, similar to the FT-IR spectrum.

tert-Butyl Group Vibrations: The symmetric C-C stretching and deformation modes of the tert-butyl group are expected to be prominent in the Raman spectrum. researchgate.net

C≡N Vibrations: While not present in this molecule, Raman spectroscopy is highly sensitive to the stretching frequency of cyanide groups, which is influenced by the oxidation state of coordinated metal ions. acs.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathways

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of a molecule. For this compound, the theoretical exact mass can be calculated to aid in its identification.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₆N₂ |

| Monoisotopic Mass | 188.13134849 g/mol |

| Molecular Weight | 188.27 g/mol |

Note: Data is calculated based on the chemical formula.

In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the compound would be expected to be observed as its protonated molecule, [M+H]⁺. The high-resolution measurement of this ion would provide strong evidence for the compound's elemental composition. For instance, the expected m/z for the protonated molecule would be approximately 189.1386.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion of this compound) and the analysis of the resulting product ions. This provides valuable information about the molecule's structure. The fragmentation of this compound is expected to be influenced by the tert-butyl group and the amino group on the indole core.

A primary and highly characteristic fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl group (CH₃•) to form a stable tertiary carbocation, or the loss of isobutylene. Given the structure, the following fragmentation patterns can be predicted:

Loss of a Methyl Radical: A significant fragmentation pathway would likely involve the loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group, leading to a prominent ion at m/z [M-15]⁺.

Alpha-Cleavage: The bond between the tert-butyl group and the indole ring could cleave, leading to the loss of a tert-butyl radical.

Ring Fragmentation: The indole ring itself can undergo fragmentation, although this typically requires higher collision energies.

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss (Da) | Putative Fragment Structure/Identity |

| 189.1386 | 174.1150 | 15.0236 | Loss of a methyl radical (•CH₃) |

| 189.1386 | 132.0651 | 57.0735 | Loss of the tert-butyl group |

Note: The m/z values are predicted based on the expected fragmentation pathways.

Electronic Spectroscopy for Electronic Structure and Excited State Properties

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides insights into the electronic transitions within a molecule and its behavior in the excited state.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of an indole derivative is characterized by transitions to the ¹Lₐ and ¹Lₑ excited states. The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the indole ring. The presence of an electron-donating amino group at the 5-position and a bulky alkyl tert-butyl group at the 6-position will influence the electronic properties.

The amino group is expected to cause a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted indole due to the extension of the conjugated π-system. The UV-Vis spectrum of the closely related 5-aminoindole (B14826) shows absorption maxima in this shifted region. nist.gov The tert-butyl group, being a weak electron-donating group, would have a lesser, but still noticeable, effect on the spectrum.

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Predicted λₘₐₓ (nm) | Corresponding Electronic Transition | Expected Molar Absorptivity (ε) Range (M⁻¹cm⁻¹) |

| ~280-290 | ¹Lₐ ← ¹A | 5,000 - 8,000 |

| ~295-310 | ¹Lₑ ← ¹A | 4,000 - 6,000 |

Note: These are predicted values based on the known effects of similar substituents on the indole chromophore.

Fluorescence Spectroscopy

Indole and its derivatives are well-known for their fluorescent properties. The fluorescence emission of this compound will be influenced by its substitution pattern. The emission wavelength is highly sensitive to the solvent polarity, generally showing a red-shift in more polar solvents due to the stabilization of the more polar excited state.

The presence of the amino group is expected to significantly affect the fluorescence quantum yield and the Stokes shift (the difference between the absorption and emission maxima). In non-polar solvents, a blue-shifted emission is expected, characteristic of the ¹Lₑ state, while in polar solvents, emission from the more solvent-sensitive ¹Lₐ state may become more dominant, leading to a larger Stokes shift. Studies on substituted indoles have shown that both the ¹Lₐ and ¹Lₑ transitions can contribute to the emission spectrum. nih.gov

Table 4: Predicted Fluorescence Properties of this compound

| Solvent | Predicted Excitation λₘₐₓ (nm) | Predicted Emission λₘₐₓ (nm) | Predicted Stokes Shift (nm) |

| Non-polar | ~290 | ~330-350 | ~40-60 |

| Polar | ~295 | ~360-390 | ~65-95 |

Note: These are predicted values based on general trends observed for similar indole derivatives.

X-ray Crystallography for Solid-State Structure Determination (if suitable crystals are obtained)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that suitable single crystals can be grown. While no crystal structure for this compound has been reported in the literature to date, we can predict some of its likely solid-state features based on its molecular structure.

The bulky tert-butyl group will also significantly influence the molecular packing. It may lead to a less dense packing arrangement compared to less sterically hindered indole derivatives. The planarity of the indole ring system, contrasted with the tetrahedral geometry of the tert-butyl group, would be a key feature of the molecular conformation. It is plausible that in the crystal lattice, molecules could arrange in ways that minimize steric hindrance while maximizing hydrogen bonding interactions. Obtaining single crystals of this compound would be a critical step to confirm these structural hypotheses and to provide precise bond lengths and angles.

Computational and Theoretical Investigations of 6 Tert Butyl 1h Indol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties and reactivity of molecules like 6-(tert-butyl)-1H-indol-5-amine. These methods provide insights into the electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) has become a primary method for computational studies of indole (B1671886) derivatives due to its balance of accuracy and computational cost. nih.govresearchgate.net DFT calculations are employed to determine the optimized ground state geometry of this compound, revealing bond lengths, bond angles, and dihedral angles. From this optimized structure, various electronic properties can be calculated.

Key ground state properties investigated using DFT include:

Total Energy: A measure of the molecule's stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. researchgate.net It is a valuable tool for identifying the electrophilic and nucleophilic sites within the molecule. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the amine and indole ring, indicating their nucleophilic character, while the regions around the hydrogen atoms would exhibit positive potential (blue regions), indicating their electrophilic character.

Table 1: Illustrative Ground State Properties of an Indole Derivative Calculated by DFT

| Property | Calculated Value |

| Total Energy | Data not available in the provided sources |

| Dipole Moment | Data not available in the provided sources |

| Ionization Potential | Data not available in the provided sources |

| Chemical Hardness | Data not available in the provided sources |

| Chemical Softness | Data not available in the provided sources |

Note: Specific calculated values for this compound are not available in the reviewed literature. The table illustrates the type of data that would be generated from DFT calculations. researchgate.net

Ab initio methods, meaning "from the beginning," are based on first principles of quantum mechanics without the use of empirical parameters. numberanalytics.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry. aps.org

For a molecule like this compound, ab initio calculations would be used to:

Refine Geometric and Electronic Properties: Provide a higher-accuracy determination of the molecular structure and electronic properties compared to DFT.

Calculate Binding Energies: Accurately compute the binding energies of the molecule with other species, which is crucial for understanding intermolecular interactions. arxiv.org

Investigate Reaction Mechanisms: Study the energetics of chemical reactions, including the structures and energies of transition states and intermediates. numberanalytics.com

Due to their high computational cost, ab initio methods are often used to validate results from less expensive methods like DFT or for smaller, representative fragments of the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other species.

HOMO: The HOMO represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring and the amino group, indicating these are the primary sites for electrophilic attack.

LUMO: The LUMO represents the ability of a molecule to accept electrons. The distribution of the LUMO would indicate the most likely sites for nucleophilic attack.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

Table 2: Illustrative Frontier Molecular Orbital Properties of an Indole Derivative

| Property | Energy (eV) |

| HOMO | Data not available in the provided sources |

| LUMO | Data not available in the provided sources |

| HOMO-LUMO Gap | Data not available in the provided sources |

Note: Specific calculated values for this compound are not available in the reviewed literature. The table illustrates the type of data that would be generated from FMO analysis. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are also extensively used to predict spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govnih.govresearchgate.net

For this compound, theoretical prediction of NMR spectra would involve:

Geometry Optimization: Obtaining the lowest energy conformation of the molecule.

Shielding Tensor Calculation: Calculating the magnetic shielding tensors for each nucleus.

Chemical Shift Calculation: Referencing the calculated shielding tensors to a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts. acs.org

These predicted spectra can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be rationalized in terms of solvent effects or conformational dynamics. youtube.com

Table 3: Illustrative Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for a Substituted Indole

| Atom | Predicted ¹H | Experimental ¹H | Predicted ¹³C | Experimental ¹³C |

| C2 | - | - | Data not available | Data not available |

| C3 | Data not available | Data not available | Data not available | Data not available |

| C4 | Data not available | Data not available | Data not available | Data not available |

| C5-NH₂ | Data not available | Data not available | - | - |

| C6-tBu | - | - | Data not available | Data not available |

| C7 | Data not available | Data not available | Data not available | Data not available |

| N1-H | Data not available | Data not available | - | - |

Note: Specific calculated and experimental NMR data for this compound are not available in the reviewed literature. This table illustrates how such comparative data would be presented.

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its structure and bonding. Computational frequency calculations, typically performed at the DFT level, can generate theoretical IR and Raman spectra. uprm.eduarxiv.org

The process involves:

Frequency Calculation: After geometry optimization, a frequency calculation is performed to determine the vibrational frequencies and their corresponding intensities (for IR) or activities (for Raman). arxiv.org

Spectral Simulation: The calculated frequencies and intensities are then convoluted with a line-shape function (e.g., Gaussian or Lorentzian) to generate a simulated spectrum that can be directly compared with an experimental spectrum. youtube.comnih.gov

For this compound, the simulated spectra would help in assigning the observed vibrational bands to specific functional groups, such as the N-H stretches of the indole and amine groups, C-H stretches of the aromatic and tert-butyl groups, and the various skeletal vibrations of the indole ring.

Table 4: Illustrative Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of a Substituted Indole

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |

| N-H Stretch (Indole) | Data not available | Data not available | Data not available |

| N-H Stretch (Amine) | Data not available | Data not available | Data not available |

| Aromatic C-H Stretch | Data not available | Data not available | Data not available |

| Aliphatic C-H Stretch (t-Butyl) | Data not available | Data not available | Data not available |

| C=C Stretch (Aromatic) | Data not available | Data not available | Data not available |

Note: Specific calculated vibrational data for this compound are not available in the reviewed literature. This table illustrates the type of data obtained from vibrational frequency calculations. researchgate.net

Excited State Calculations and Photophysical Properties (e.g., absorption and fluorescence)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the photophysical properties of molecules like this compound. These calculations provide insights into how the molecule interacts with light, determining its absorption and fluorescence spectra. The calculations typically involve optimizing the molecule's geometry in its electronic ground state (S₀) and first singlet excited state (S₁).

For heterocyclic aromatic amines, the electronic transitions are often of a π→π* character with significant charge-transfer from the electron-donating groups (amine and tert-butyl) to the indole ring system upon excitation. chemrxiv.org This charge redistribution is fundamental to its photophysical behavior. chemrxiv.org Theoretical calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λ_max), and the emission energies after the excited state geometry has relaxed, corresponding to fluorescence.

Studies on similar complex heterocyclic molecules demonstrate that theoretical potential energy curves can be constructed to understand processes like excited-state intramolecular proton transfer (ESIPT), which can lead to large Stokes shifts—the difference between the absorption and emission maxima. rsc.orgresearchgate.net While ESIPT is less likely in this compound due to its structure, the computational principles remain the same. The solvent environment is also a critical factor, and calculations often incorporate a Polarizable Continuum Model (PCM) to simulate solvent effects on the absorption and fluorescence wavelengths. chemrxiv.orgresearchgate.net

Table 1: Representative Theoretical Photophysical Data for a Heterocyclic Fluorophore This table presents example data typical of computational studies on aromatic amines to illustrate the type of information generated.

| Property | Calculated Value | Description |

|---|---|---|

| Absorption Max (λ_abs) | 350 nm | The wavelength of maximum light absorption, corresponding to the S₀ → S₁ electronic transition. |

| Fluorescence Max (λ_fl) | 450 nm | The wavelength of maximum light emission as the molecule returns from the relaxed S₁ state to the S₀ state. |

| Stokes Shift | 100 nm | The difference between λ_abs and λ_fl, indicating the extent of structural relaxation in the excited state. |

| Oscillator Strength (f) | 0.25 | A dimensionless quantity that expresses the probability of an electronic transition; higher values indicate stronger absorption. |

Data table is illustrative and based on principles from computational photochemistry studies.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting the feasibility of chemical transformations, and identifying the high-energy transition states that govern reaction rates. chemrxiv.org For a molecule like this compound, theoretical calculations can map the potential energy surface for various reactions, such as electrophilic aromatic substitution on the indole ring.

The process involves identifying the structures of reactants, intermediates, transition states (TS), and products. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. The energy difference between the reactants and the transition state is the activation energy (ΔE‡). According to transition state theory, a lower activation energy corresponds to a faster reaction rate. chemrxiv.org

For instance, in the nitration of an indole derivative, calculations can determine the regioselectivity by comparing the activation barriers for substitution at different positions on the ring. nih.gov The presence of the amine and tert-butyl groups on this compound would strongly influence the calculated energy barriers for such reactions. nih.gov

Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction This table provides illustrative data to demonstrate how computational methods are used to compare reaction pathways.

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (ΔE‡) (kcal/mol) |

|---|---|---|---|

| Pathway A (Position X) | 0.0 | +25.5 | 25.5 |

| Pathway B (Position Y) | 0.0 | +18.2 | 18.2 |

This illustrative data shows that Pathway B would be kinetically favored due to its lower activation energy.

Conformational Analysis via Molecular Dynamics Simulations and Energy Minimization

The three-dimensional shape and flexibility of this compound are determined by its conformational landscape. Conformational analysis using computational methods like molecular dynamics (MD) simulations and energy minimization seeks to identify the most stable spatial arrangements (conformers) of the molecule.

The dominant structural feature influencing the conformation of this molecule is the large, sterically demanding tert-butyl group. Computational studies on analogous molecules, such as cis-1,4-di-tert-butylcyclohexane, show that the molecule contorts itself to place bulky groups in positions that minimize steric strain. For this compound, the primary focus of conformational analysis would be the rotation around the single bond connecting the tert-butyl group to the indole ring.

Energy minimization calculations, often using force fields like MM2 or semi-empirical methods, can quantify the steric energy of different rotamers. Molecular dynamics simulations further explore the conformational space by simulating the molecule's movement over time at a given temperature, providing insight into its flexibility and the energy barriers between different conformations. The lowest-energy conformer represents the most probable structure of the molecule.

Table 3: Illustrative Conformational Energy Analysis This table is based on the principles of conformational analysis of sterically hindered molecules and serves as an example.

| Conformer | Description | Relative Steric Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Conformer A | Lowest energy conformer with minimal steric clash. | 0.0 | 95.5 |

| Conformer B | Higher energy conformer with some steric interaction. | 2.0 | 4.4 |

| Conformer C | High energy, sterically hindered conformer. | 5.0 | 0.1 |

Substituent Effects on Electronic Properties and Reactivity Profiles

The electronic properties and chemical reactivity of the indole core are significantly modulated by its substituents: the 5-amino group and the 6-tert-butyl group. Computational analyses are used to quantify these effects.

Amino Group (-NH₂) : The amine group at the 5-position is a strong electron-donating group (EDG) through resonance. It increases the electron density on the aromatic ring system, particularly at the ortho and para positions relative to itself. This electronic enrichment makes the indole ring more susceptible to electrophilic attack and can influence its oxidation potential. nih.gov

Tert-Butyl Group (-C(CH₃)₃) : The tert-butyl group is a weak electron-donating group through induction. Its primary influence, however, is steric. Its bulkiness can hinder the approach of reactants to nearby positions, thereby influencing regioselectivity in chemical reactions.

Computational studies on related substituted heterocycles, such as 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, show how substituents dictate molecular geometry, like the dihedral angle between rings, which in turn affects crystal packing and intermolecular interactions. researchgate.net The combination of a strong EDG (amine) and a bulky group (tert-butyl) in this compound creates a unique reactivity profile. Theoretical calculations of molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps can visualize the electron-rich and electron-poor regions of the molecule, providing a clear rationale for its observed and predicted reactivity.

Chemical Reactivity and Derivatization of 6 Tert Butyl 1h Indol 5 Amine

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring

The indole nucleus is inherently activated towards electrophilic attack due to the electron-donating nature of the nitrogen atom. The presence of both an amino group and a tert-butyl group on the benzene (B151609) portion of the indole ring further influences the regioselectivity and rate of these reactions.

Regioselective Functionalization at C-3 and Other Positions

Consistent with the general reactivity pattern of indoles, electrophilic substitution on 6-(tert-butyl)-1H-indol-5-amine is expected to occur preferentially at the C-3 position of the pyrrole (B145914) ring. youtube.com This is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate, the arenium ion, through resonance. The intermediate formed by attack at C-3 is more stable than those formed by attack at other positions, such as C-2, because the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.

While C-3 is the most common site for electrophilic attack, functionalization at other positions of the indole ring, such as C-2, C-4, and C-7, can be achieved under specific conditions or with the use of directing groups. bohrium.commdpi.com For instance, metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of indoles at various positions. bohrium.combeilstein-journals.org

Influence of the Tert-butyl and Amino Substituents on Reactivity

The substituents on the benzene ring, the tert-butyl group at C-6 and the amino group at C-5, exert significant electronic and steric effects on the reactivity of the indole ring.

Amino Group (NH2): As a strong electron-donating group, the amino group at the C-5 position increases the electron density of the entire indole system, further activating it towards electrophilic aromatic substitution. This activating effect reinforces the inherent reactivity of the indole nucleus.

Tert-butyl Group: The tert-butyl group at the C-6 position is an electron-donating group through induction, which also contributes to the activation of the ring. cdnsciencepub.com However, its primary influence is often steric. The bulkiness of the tert-butyl group can hinder electrophilic attack at the adjacent C-7 position. libretexts.org This steric hindrance can enhance the regioselectivity of reactions by favoring substitution at less sterically crowded positions.

The combined electronic effects of the amino and tert-butyl groups make the indole ring of this compound highly susceptible to electrophilic attack. The steric hindrance from the tert-butyl group can be strategically exploited to direct incoming electrophiles to specific positions.

Reactions Involving the Amino Group at the 5-Position

The primary amino group at the 5-position is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities. nih.gov

Acylation and Alkylation Reactions

The nucleophilic nature of the 5-amino group allows it to readily undergo acylation and alkylation reactions.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides leads to the formation of the corresponding amides. youtube.com This reaction is a common strategy for protecting the amino group or for introducing new structural motifs. acs.orgorganic-chemistry.org For example, treatment with acetyl chloride would yield N-(6-(tert-butyl)-1H-indol-5-yl)acetamide.

Alkylation: The amino group can also be alkylated using various alkylating agents, such as alkyl halides. researchgate.netorganic-chemistry.org This reaction can be used to introduce alkyl chains or other functionalized groups. It is important to control the reaction conditions to avoid over-alkylation.

Table 1: Examples of Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl Chloride | N-acylated indole |

| Alkylation | Methyl Iodide | N-alkylated indole |

Diazotization and Subsequent Transformations

The 5-amino group can be converted to a diazonium salt through a process called diazotization. byjus.com This typically involves treating the amine with nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl), at low temperatures. organic-chemistry.orggoogle.com

The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, known as Sandmeyer-type reactions. These reactions allow for the introduction of a wide range of substituents at the 5-position, including:

Halogens (Cl, Br, I)

Cyano group (CN)

Hydroxyl group (OH)

Other functional groups

This two-step sequence provides a powerful method for diversifying the functionality of the this compound core.

Formation of Amides and Other Nitrogen-Containing Functional Groups

As mentioned in the acylation section, the formation of amides is a key reaction of the 5-amino group. libretexts.orglibretexts.org This transformation is fundamental in peptide synthesis and for modifying the electronic and physical properties of the molecule. youtube.com Beyond simple amides, the amino group can be a precursor for a variety of other nitrogen-containing functional groups. For instance, reaction with isocyanates or isothiocyanates can lead to the formation of ureas and thioureas, respectively.

Table 2: Formation of Nitrogen-Containing Functional Groups

| Reagent Type | Functional Group Formed |

| Acid Chloride/Anhydride (B1165640) | Amide |

| Isocyanate | Urea |

| Isothiocyanate | Thiourea (B124793) |

Reactions Involving the N-H Indole Proton

The proton attached to the indole nitrogen is acidic and can be removed by a base, rendering the nitrogen nucleophilic. This reactivity is central to various functionalization strategies.

The indole nitrogen of this compound can be readily alkylated or acylated. N-alkylation is typically achieved by treating the indole with an alkyl halide in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). For instance, N-alkylation of purine (B94841) derivatives, which also contain N-H bonds in a heterocyclic system, has been achieved using tert-alkyl halides with a catalyst like SnCl₄. nih.gov While direct examples for this compound are not prevalent in the literature, the general principle of N-alkylation is a fundamental reaction of the indole nucleus. researchgate.net

N-acylation introduces an acyl group, often serving as a protecting group or as a precursor for further transformations. Reagents like benzoyl chloride or pivaloyl chloride are used, typically in the presence of a base. researchgate.netmdpi.org The pivaloyl group, for example, is known to protect both the N-1 and C-2 positions of the indole due to its steric bulk. thieme-connect.com

Table 1: Representative N-Alkylation and N-Acylation Reactions for Indole Scaffolds

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, NaH, DMF | N-Alkyl Indole | researchgate.net |

| N-Acylation | Benzoyl chloride, Base | N-Benzoyl Indole | researchgate.net |

| N-Pivaloylation | Pivaloyl chloride, Base | N-Pivaloyl Indole | mdpi.orgthieme-connect.com |

Protecting the indole nitrogen is a crucial step in many synthetic sequences to prevent unwanted side reactions and to direct reactivity to other parts of the molecule. thieme-connect.com A variety of protecting groups are available for the indole nitrogen, each with specific conditions for introduction and removal, allowing for orthogonal strategies in complex syntheses. wikipedia.org

Common protecting groups for indoles include:

Tosyl (Ts): Introduced using tosyl chloride and a base. It is a robust group, often removed under strongly reducing conditions or with strong bases like cesium carbonate in THF/methanol. researchgate.net

tert-Butoxycarbonyl (Boc): A carbamate (B1207046) protector that is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is labile to acidic conditions. researchgate.net However, its stability on the indole nitrogen can be lower compared to other amines. researchgate.net

Benzyl (B1604629) (Bn): This group is typically introduced with a benzyl halide and can be removed by catalytic hydrogenolysis or with strong Lewis acids. researchgate.net

2-(Trimethylsilyl)ethoxymethyl (SEM): This group is installed using SEM-Cl and a base. Its deprotection can be achieved with fluoride (B91410) sources (like TBAF) or Lewis acids. acs.orgacs.org

Pivaloyl: As mentioned, this sterically demanding group can be removed using lithium diisopropylamide (LDA) at elevated temperatures. mdpi.orgthieme-connect.com

The choice of protecting group is dictated by its stability towards subsequent reaction conditions and the ease of its selective removal.

Table 2: Common Protecting Groups for Indole Nitrogen and Their Deprotection Conditions

| Protecting Group | Introduction Reagent | Deprotection Conditions | Reference |

| Tosyl (Ts) | TsCl, base | Cs₂CO₃, THF/MeOH; Mg/MeOH | researchgate.net |

| tert-Butoxycarbonyl (Boc) | Boc₂O, base | Acid (e.g., TFA, HCl) | researchgate.net |

| Benzyl (Bn) | Benzyl bromide, base | H₂, Pd/C; Strong Lewis Acid (e.g., AlCl₃) | researchgate.net |

| SEM | SEM-Cl, base | TBAF; BF₃·OEt₂ | acs.orgacs.org |

| Pivaloyl | Pivaloyl chloride, base | LDA, 40-45 °C | mdpi.orgthieme-connect.com |

Cross-Coupling Reactions for Further Functionalization

Cross-coupling reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds, enabling extensive diversification of the indole core. These reactions typically require prior functionalization of the indole (e.g., halogenation) to introduce a suitable coupling handle.

Palladium catalysis is central to modern organic synthesis and is widely applied to indole chemistry. acs.orgrsc.org

Suzuki–Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide or triflate. To functionalize the this compound scaffold, it would first need to be halogenated (e.g., at the C-4 or C-7 positions). Subsequent Suzuki coupling with various aryl or vinyl boronic acids can then introduce new C-C bonds. rsc.orgacs.org Efficient double Suzuki-Miyaura couplings on 5,7-dihaloindoles have been achieved in water without the need for an N-protecting group, showcasing a green chemistry approach. rsc.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org For the target molecule, a halogenated derivative could be coupled with various alkynes to install alkynyl substituents, which are versatile handles for further transformations. One-pot, three-component reactions involving a Sonogashira coupling followed by cyclization are powerful methods for building complex polysubstituted indoles. nih.gov

Buchwald–Hartwig Amination: This reaction is a cornerstone for C-N bond formation, coupling an amine with an aryl halide or triflate. organic-chemistry.org The amino group at the C-5 position of this compound can act as the nucleophile in a coupling with an aryl halide. Conversely, a halogenated version of the indole could be coupled with a wide range of primary or secondary amines. rsc.orgnih.gov The reaction has been successfully applied to unprotected halotryptophans in aqueous conditions, demonstrating its compatibility with sensitive functional groups. rsc.org

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. While not as commonly used as Suzuki coupling due to the toxicity of tin reagents, it remains a viable method for C-C bond formation on the indole scaffold.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Indole Functionalization

| Coupling Reaction | Coupling Partners | Catalyst System (Example) | Bond Formed | Reference |

| Suzuki–Miyaura | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base | C-C | rsc.org |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | C-C (sp²-sp) | wikipedia.orgnih.gov |

| Buchwald–Hartwig | Aryl Halide + Amine | Pd precatalyst, Ligand (e.g., tBu-XPhos), Base | C-N | organic-chemistry.orgrsc.org |

| Stille | Aryl Halide + Organostannane | Pd catalyst | C-C | acs.org |

Copper-catalyzed reactions, particularly the Ullmann condensation, offer a classical and cost-effective alternative to palladium-based methods for C-N, C-O, and C-S bond formation. acs.org

Ullmann Condensation (N-Arylation): This reaction can be used to arylate the indole nitrogen. Modern protocols often use a copper(I) source (e.g., CuI) with a ligand, such as a diamine, which allows the reaction to proceed under milder conditions than traditionally required. acs.org

Chan-Lam Coupling: This is a versatile copper-catalyzed method that couples amines, alcohols, or thiols with boronic acids, esters, or siloxanes to form C-N, C-O, and C-S bonds, respectively. The amino group of this compound could be coupled with an arylboronic acid under Chan-Lam conditions. nih.gov

C-S Bond Formation: Copper-catalyzed methods have been developed for the regioselective sulfenylation of indoles, typically at the C-3 position, using reagents like sodium sulfinates. nih.gov This introduces a sulfur linkage, which can be a key structural element in medicinally relevant compounds.

Table 4: Examples of Copper-Catalyzed Coupling Reactions on Indoles

| Reaction Type | Coupling Partners | Catalyst System (Example) | Notes | Reference |

| N-Arylation | Indole + Aryl Halide | CuI, 1,2-cyclohexanediamine, Base | Forms N-aryl indoles | acs.org |

| C-N Coupling | Indole + Arylboronic Acid | Cu(OAc)₂, Base, Oxidant | Chan-Lam type reaction | nih.govrsc.org |

| C-S Coupling | Indole + Sodium Sulfinate | CuBr₂, DMF | Regioselective C3-sulfenylation | nih.gov |

Oxidation and Reduction Chemistry

The electron-rich indole nucleus and the amino substituent are susceptible to both oxidation and reduction, which can be harnessed for further functionalization.

Oxidation: The indole ring can be oxidized under various conditions. For instance, oxidation of hydroxymethylindoles to the corresponding aldehydes can proceed under basic conditions at high temperatures. nih.gov The amino group at C-5 can be sensitive to oxidation. Laccase-catalyzed oxidation of aromatic amines is a known transformation, often leading to dimerization or polymerization products. mdpi.com Controlled oxidation of a secondary amine can lead to a hydroxylamine (B1172632) intermediate. researchgate.net The specific oxidation products of this compound would depend heavily on the reagents and conditions employed.

Reduction: The most relevant reduction reaction for a molecule like this compound would typically involve the synthesis of the amine itself from a precursor. For example, 5-aminoindoles are readily prepared by the chemical reduction of the corresponding 5-nitroindoles. acs.org Common reducing agents for this transformation include sodium hydrosulfite, or catalytic hydrogenation with reagents like H₂ over a palladium catalyst. acs.org These methods are generally high-yielding and tolerate a variety of other functional groups.

Oxidative Transformations of the Indole or Amino Group

The presence of both a secondary amine within the indole ring and a primary arylamine at the C5 position makes this compound susceptible to oxidative reactions. The outcome of such transformations is highly dependent on the oxidant and reaction conditions, with potential for reactions at the amino group, the indole ring, or both.

Research into the electrochemical oxidation of 5-aminoindoles has shown that the amino group can significantly influence the reaction pathway. In contrast to other 5-substituted indoles which tend to form redox-active films via electropolymerization, 5-aminoindole (B14826) itself does not readily form such films on platinum electrodes. rsc.orgrsc.org This is attributed to the preferential oxidation of the amino substituent and the adsorption of the monomer onto the electrode surface via this group, which ultimately leads to an electroinactive product and inhibits polymerization. rsc.org It is proposed that the oxidation of 5-aminoindole involves the removal of one electron. rsc.org While specific studies on this compound are not detailed, it is reasonable to infer a similar reactivity pattern, where the 5-amino group would be a primary site for oxidation.

Oxidation can also occur at the C2 position of the indole ring, a common transformation for many indole derivatives, leading to the formation of 2-oxindoles. For instance, the oxidation of 5-hydroxyindole (B134679) to 2-oxo-5-hydroxyindole has been studied, providing a model for the oxidation of the indole nucleus itself. researchgate.netresearchgate.net Such transformations highlight the potential for the this compound scaffold to be converted to the corresponding oxindole (B195798) derivative under suitable oxidative conditions.

The following table summarizes potential oxidative transformations based on related compounds.

| Reaction Type | Substrate Class | Key Findings | Reference |

| Electrochemical Oxidation | 5-Aminoindoles | Preferential oxidation of the amino group leads to an electroinactive product, inhibiting film formation. | rsc.orgrsc.org |

| Chemical Oxidation | 5-Hydroxyindoles | Conversion to 2-oxo-5-hydroxyindole demonstrates oxidation at the C2 position of the indole ring. | researchgate.netresearchgate.net |

Reductive Transformations of Derivatives

The derivatization of this compound, particularly through the introduction of a nitro group, opens pathways for subsequent reductive transformations. The synthesis of nitroindoles is a common strategy to introduce an amino group or to serve as a precursor for more complex heterocyclic systems. For instance, N-protected indoles can be nitrated at the C3 position. researchgate.net The nitration of indoles with substituents at the 6-position has also been shown to be feasible. nih.gov

A key derivative for reductive transformations would be 6-(tert-butyl)-5-nitro-1H-indole. The reduction of the nitro group in such a derivative would yield the parent this compound. This transformation is a standard procedure in organic synthesis. For example, in a study focused on a photo-induced reductive Heck cyclization, a 5-nitroindole (B16589) derivative was subjected to reaction conditions that resulted in the selective reduction of the nitro group to an amino group. nih.gov

Furthermore, 5-nitroindoles can undergo more complex transformations where the nitro group acts as a precursor for cyclization reactions. In one study, 5-nitroindoles were shown to react with anilines in the presence of a strong base to form 5-nitroso-4-arylaminoindoles. These intermediates could then be cyclized to form pyrrolo[3,2-a]phenazines. nih.gov This demonstrates that the nitro derivative of an indole can be a versatile intermediate for constructing fused heterocyclic systems.

The table below outlines reductive transformations of relevant indole derivatives.

| Derivative Type | Reaction | Product Class | Key Findings | Reference |

| 5-Nitroindole | Reduction | 5-Aminoindole | The nitro group can be selectively reduced to an amino group in the presence of other functional groups. | nih.gov |

| 5-Nitroindole | Reaction with anilines followed by cyclization | Pyrrolo[3,2-a]phenazine | The nitro group is transformed into a nitroso group, facilitating a subsequent cyclization to form a fused polycyclic system. | nih.gov |

Cycloaddition and Rearrangement Reactions

The indole nucleus of this compound can potentially participate in cycloaddition reactions, although its inherent aromaticity can make such reactions challenging. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis. youtube.com While indoles themselves are not typical dienes for Diels-Alder reactions, derivatives can be designed to undergo such transformations. Inverse electron demand Diels-Alder reactions, for example, involve electron-rich dienophiles reacting with electron-poor dienes. nih.gov The amino-substituted indole could act as an electron-rich component in certain cycloaddition contexts.

Sigmatropic rearrangements, such as the Claisen rearrangement, are also plausible for derivatives of this compound. The Claisen rearrangement involves the nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. organic-chemistry.orgmasterorganicchemistry.com To make this compound amenable to a Claisen rearrangement, the 5-amino group would first need to be converted into an allyl ether derivative, for example, through N-allylation and subsequent transformation, or by considering the analogous 5-hydroxyindole derivative to form an allyl aryl ether. The reaction typically requires thermal conditions and proceeds through a concerted, cyclic transition state. youtube.comyoutube.comyoutube.com The rearrangement would result in the migration of the allyl group to the C4 position of the indole ring, a consequence of the ortho-Claisen rearrangement mechanism.

The table below summarizes potential cycloaddition and rearrangement reactions.

| Reaction Type | Required Derivative | General Mechanism | Potential Outcome | Reference |

| Diels-Alder Reaction | Activated Indole Derivative | [4+2] Cycloaddition | Formation of a new six-membered ring fused to the indole core. | youtube.comnih.gov |

| Claisen Rearrangement | 5-Allyloxy-6-(tert-butyl)-1H-indole | nih.govnih.gov-Sigmatropic Rearrangement | Migration of the allyl group to the C4 position to form 4-allyl-6-(tert-butyl)-1H-indol-5-ol. | organic-chemistry.orgmasterorganicchemistry.com |

Potential Applications and Functional Materials Derived from 6 Tert Butyl 1h Indol 5 Amine

As Advanced Organic Intermediates in Complex Molecule Synthesis

Substituted indoles are fundamental components in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and natural product synthesis. The amine group on the 5-position of 6-(tert-butyl)-1H-indol-5-amine can serve as a nucleophile or be transformed into a variety of other functional groups, such as amides, sulfonamides, or diazonium salts, which are themselves versatile synthetic handles. The tert-butyl group at the 6-position can influence the steric and electronic properties of the indole (B1671886) ring, potentially directing the regioselectivity of further reactions and enhancing the metabolic stability of the final products.

While there is extensive literature on the use of aminoindoles in complex synthesis, specific examples detailing the use of this compound as an intermediate are not readily found in peer-reviewed journals. In principle, this compound could be a precursor for the synthesis of bioactive compounds where the 6-tert-butyl-5-aminoindole moiety is a key pharmacophore.

In Materials Science and Organic Electronics

The field of materials science and organic electronics often utilizes aromatic and heteroaromatic compounds as building blocks for functional materials. Indole derivatives are of interest due to their electron-rich nature and potential for charge transport.

Precursors for Polymers and Organic Electronic Materials

The bifunctional nature of this compound, with its reactive N-H and amino groups, makes it a candidate for polymerization reactions. For instance, it could potentially be used in the synthesis of polyamides or polyimines with indole units in the polymer backbone. Such polymers might exhibit interesting thermal, optical, or electronic properties. The tert-butyl group could enhance the solubility of the resulting polymers in organic solvents, which is a crucial factor for their processability into thin films for electronic devices. However, specific research on polymers derived from this compound has not been identified.

Chromophores and Fluorescent Probes

Indole derivatives are known to be fluorescent and are the basis for many biological probes. The photophysical properties of these molecules are sensitive to their substitution pattern and local environment. The amine group in this compound can act as an electron-donating group, which is expected to influence the intramolecular charge transfer (ICT) character of its excited states. This could lead to interesting solvatochromic and fluorescent properties.

Derivatization of the amino group could be used to tune the absorption and emission wavelengths, as well as to introduce specific binding sites for the detection of analytes. Despite this potential, there is a lack of published data on the specific photophysical properties of this compound or its derivatives as chromophores or fluorescent probes.

Table 1: Hypothetical Photophysical Data for Functionalized this compound Derivatives

| Derivative Name | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) |

| N/A | Data not available | Data not available | Data not available |

| N/A | Data not available | Data not available | Data not available |

Catalysis: Ligands or Organocatalysts

The development of novel catalysts is a cornerstone of modern chemistry. The structure of this compound suggests potential applications in catalysis, either as a ligand for metal-based catalysts or as an organocatalyst itself. The nitrogen atoms in the indole ring and the amino group can act as coordination sites for metal ions. The steric bulk of the tert-butyl group could create a specific chiral environment around a metal center if the ligand is appropriately designed, which could be beneficial for asymmetric catalysis.

Furthermore, the amino group could be utilized in the design of organocatalysts, for example, by incorporating it into a thiourea (B124793) or primary amine catalyst scaffold. These types of catalysts are known to be effective in a variety of asymmetric transformations. At present, there are no specific reports in the scientific literature describing the use of this compound or its derivatives in catalytic applications.

Agrochemical Research: Development of Novel Agrochemical Candidates

The indole scaffold is present in a number of agrochemicals, including herbicides and plant growth regulators. The discovery of new agrochemical candidates often involves the synthesis and screening of libraries of compounds with diverse functional groups. The this compound core could be a valuable starting point for the generation of such libraries. The tert-butyl group might confer desirable properties such as increased environmental stability or enhanced activity. Synthetic modifications of the amino group could lead to a wide range of derivatives for biological screening. However, a review of the available literature and patent databases did not reveal any specific mention of this compound in the context of agrochemical research.

Dye Chemistry and Pigment Development

Aromatic amines are classical precursors in the synthesis of azo dyes and other classes of colorants. The amino group of this compound can be diazotized and coupled with various aromatic compounds to produce a wide range of colors. The substitution pattern on the indole ring, including the tert-butyl group, would be expected to influence the hue, intensity, and fastness properties of the resulting dyes. The indole moiety itself can be part of a chromophoric system. Despite the theoretical potential for its use in dye and pigment chemistry, there is no specific information available on the synthesis or properties of colorants derived from this compound.

Future Research Directions and Methodological Innovations

Development of More Atom-Economical and Green Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the reduction of waste and the use of environmentally benign reagents and conditions. researchgate.nettandfonline.com Future research will undoubtedly focus on developing more atom-economical and greener routes to 6-(tert-butyl)-1H-indol-5-amine and its derivatives.

Key areas of development include:

| Green Chemistry Approach | Description | Potential Benefits |

|---|---|---|

| Nanocatalysis | Use of catalysts in the nanoparticle size range. | High surface area to volume ratio, potentially leading to higher activity and easier recovery and recycling. researchgate.net |

| Microwave Irradiation | Using microwave energy to heat reactions. | Rapid heating, shorter reaction times, and often higher yields compared to conventional heating. tandfonline.comtandfonline.com |

| Mechanochemistry | Using mechanical force (e.g., ball-milling) to induce chemical reactions. | Solvent-free or low-solvent conditions, reducing environmental impact. rsc.org |

| Aqueous Synthesis | Using water as the reaction solvent. | Environmentally benign, low cost, and non-flammable. researchgate.net |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic and steric properties of this compound offer opportunities to explore new chemical reactions. The electron-rich indole core, further activated by the amino group, is susceptible to electrophilic substitution, while the amine itself can undergo a variety of functionalization reactions. rsc.org

Future research will likely focus on:

Application of Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the synthesis of indoles, including improved safety, efficiency, and scalability. nih.govmtroyal.caacs.org

Key benefits and future applications include:

| Flow Chemistry Advantage | Description | Impact on Indole Synthesis |

|---|---|---|

| Precise Control | Fine-tuning of temperature, pressure, and residence time. | Improved selectivity and yield, minimizing side product formation. acs.orgmdpi.com |

| Rapid Mixing | Efficient mixing of reagents. | Faster reaction rates and better reproducibility. acs.org |

| Automated Operation | Potential for fully automated, multi-step synthesis. | Streamlined production of complex indole derivatives. mdpi.comnih.gov |

Advanced In-Situ Spectroscopic Monitoring of Reactions

To optimize and control the synthesis of this compound and its derivatives, real-time monitoring of reaction progress is crucial. Advanced in-situ spectroscopic techniques allow chemists to "watch" reactions as they happen, providing valuable insights into reaction mechanisms and kinetics.

Future directions in this area include:

Synergistic Integration of Computational and Experimental Approaches for Design and Discovery

The combination of computational modeling and experimental work is a powerful tool for accelerating the discovery and development of new indole derivatives with desired properties. nih.govresearchgate.net

This synergistic approach involves:

Investigation of this compound as a Building Block for Complex Architectures

The unique structure of this compound makes it an attractive starting material for the synthesis of more complex and potentially bioactive molecules. The presence of the amine group allows for its use in a variety of coupling reactions to build larger molecular frameworks. medchemexpress.com

Future research will likely explore its use in the synthesis of:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.